Methanediamine, N,N,N',N'-tetraethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

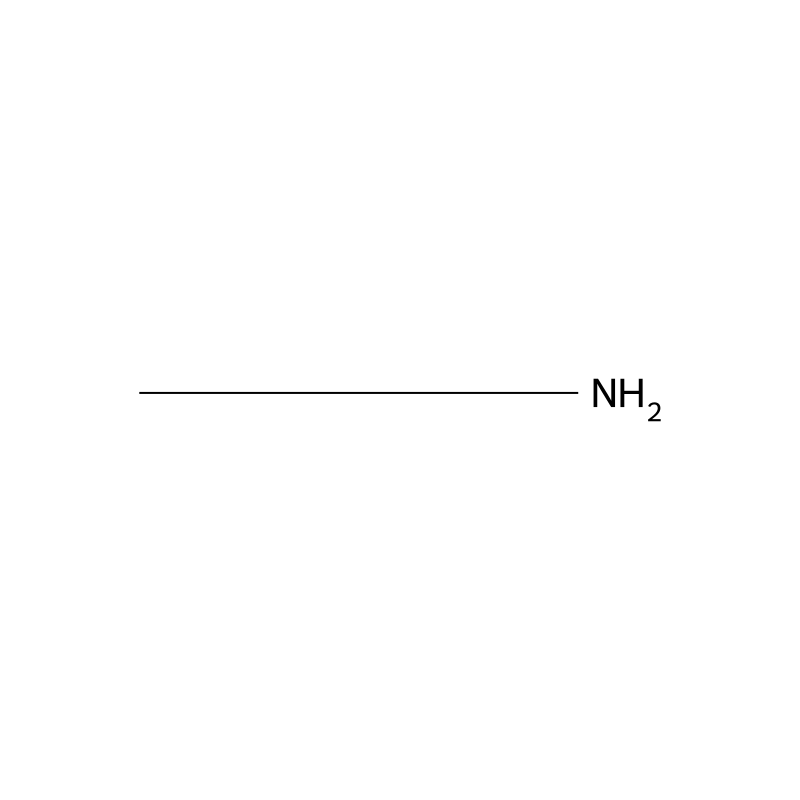

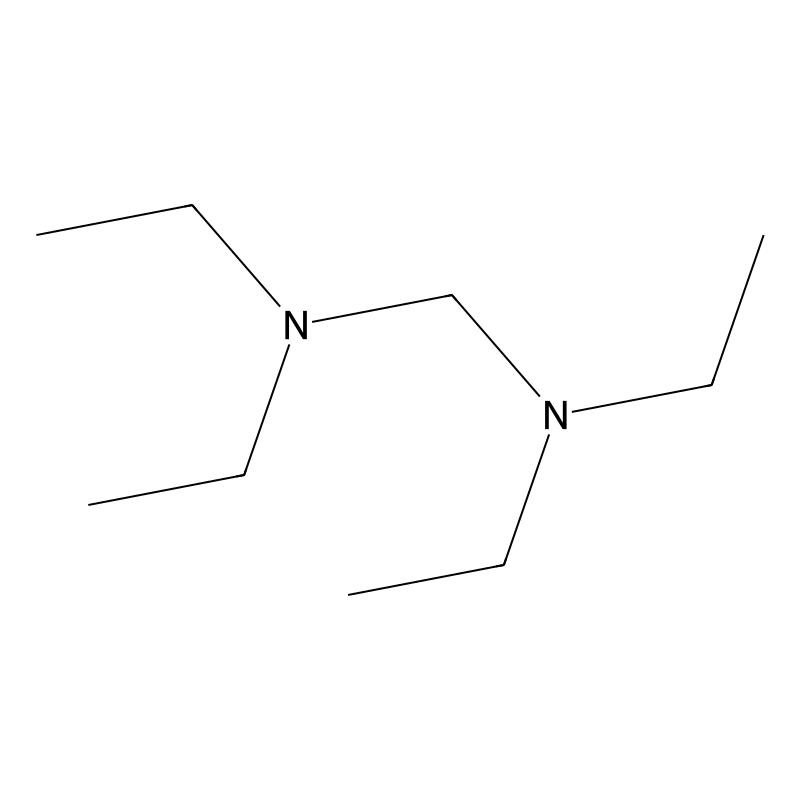

SMILES

solubility

Canonical SMILES

Methanediamine, N,N,N',N'-tetraethyl- is an organic compound characterized by its structure, which includes four ethyl groups attached to a central methanediamine framework. Its chemical formula is and it has a molecular weight of 116.21 g/mol. This compound is recognized for its use in various

- Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.

- Deprotection Reactions: This compound is often used in the deprotection of functional groups in organic synthesis.

- Catalytic Reactions: Methanediamine, N,N,N',N'-tetraethyl- has been shown to accelerate reactions involving isocyanates, such as the reaction with phenyl isocyanate .

Methanediamine, N,N,N',N'-tetraethyl- can be synthesized through various methods:

- Alkylation of Methanediamine: The most common method involves the alkylation of methanediamine with ethyl halides (e.g., ethyl bromide) under basic conditions.

- Reduction Reactions: Starting from appropriate precursors like nitriles or imines, reduction reactions can yield the desired tetraethylated product.

- Direct Amination: The direct amination of ethylene glycol using ammonia and subsequent ethylation can also produce this compound.

Methanediamine, N,N,N',N'-tetraethyl- finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Catalysis: The compound is utilized as a catalyst in certain organic reactions due to its ability to facilitate nucleophilic attacks.

- Polymer Chemistry: It can be used in the production of polyurethanes and other polymeric materials.

Studies on the interactions of Methanediamine, N,N,N',N'-tetraethyl- primarily focus on its reactivity rather than biological interactions. It has been noted for its ability to interact with electrophiles, enhancing reaction rates in specific catalyzed processes. Further research could elucidate more about its interactions within biological systems and its potential effects.

Methanediamine, N,N,N',N'-tetraethyl- shares structural similarities with several other compounds. Here are some comparable compounds:

Methanediamine, N,N,N',N'-tetraethyl- is unique due to its specific tetraethyl substitution pattern, which affects its reactivity and applications compared to other amines.

Traditional Alkylation Routes for Tetraethylmethanediamine Synthesis

The conventional synthesis involves alkylating methanediamine (NH₂CH₂NH₂) with ethyl halides (e.g., ethyl bromide or iodide). This two-step process begins with the primary alkylation of methanediamine under inert conditions. A polar aprotic solvent such as tetrahydrofuran (THF) is employed to enhance nucleophilicity, with temperatures maintained at 60°C to balance reaction kinetics and side-product formation.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Temperature | 60°C |

| Molar Ratio (Ethyl Halide:Methanediamine) | 4:1 |

| Yield (After Distillation) | 65–75% |

The reaction proceeds via an SN2 mechanism, where the ethyl halide displaces hydrogen atoms on the amine groups. Excess ethyl halide ensures complete tetraalkylation, though residual diethylated intermediates may form, necessitating rigorous purification. Challenges include controlling exothermic reactions and avoiding over-alkylation, which can lead to quaternary ammonium salts.

Novel Catalytic Approaches in N,N,N',N'-Tetraethylmethanediamine Production

While traditional methods dominate industrial production, recent studies explore catalytic systems to enhance efficiency. For instance, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide have been tested to facilitate interfacial reactions in biphasic systems. These catalysts improve reagent miscibility, reducing reaction times by 20–30% compared to solvent-free conditions.

Emerging work also investigates metal-catalyzed alkylation. Palladium complexes, known for facilitating cross-coupling reactions, show preliminary promise in mediating C-N bond formation under milder temperatures (40–50°C). However, catalyst recovery and cost remain barriers to scalability.

Reaction Optimization Through Solvent Selection and Temperature Control

Solvent polarity and temperature significantly impact reaction outcomes:

Solvent Effects:

- THF: Maximizes nucleophilicity but requires anhydrous conditions.

- Ethanol/Methanol: Lower-cost alternatives with higher boiling points, though yields drop by 10–15% due to protic solvent interference.

- Dimethylformamide (DMF): Enhances reaction rate but complicates post-synthesis purification.

Temperature Optimization:

- At 60°C, the reaction reaches 90% conversion within 6 hours.

- Elevated temperatures (>70°C) accelerate alkylation but promote diethyl ether formation, reducing yield.

A balance between solvent polarity and thermal stability is critical. For instance, THF at 60°C achieves optimal yields without significant side reactions.

Purification Techniques for High-Purity Tetraethylmethanediamine

Post-synthesis purification ensures the removal of unreacted amines and alkylation intermediates:

- Fractional Distillation: Effective for separating tetraethylmethanediamine (boiling point: ~210°C) from diethylated byproducts (boiling point: ~185°C).

- Column Chromatography: Silica gel columns with ethyl acetate/hexane eluents resolve closely related species, achieving >99% purity.

- Crystallization: Limited utility due to the compound’s liquid state at room temperature but applicable for salt derivatives.

Comparative Purification Efficiency:

| Method | Purity Achieved | Time Required |

|---|---|---|

| Fractional Distillation | 95–98% | 4–6 hours |

| Column Chromatography | >99% | 8–12 hours |

Distillation remains the industrial standard for its scalability, while chromatography is reserved for laboratory-scale high-purity demands.

Role in Mannich Reaction Mechanisms and β-Amino Carbonyl Synthesis

Methanediamine, N,N,N',N'-tetraethyl- serves as a critical catalyst in Mannich reactions, which synthesize β-amino carbonyl compounds from aldehydes, amines, and ketones. The compound stabilizes reactive intermediates by forming N,N-dimethyl(methylene)ammonium salts under acidic conditions [5]. These salts act as electrophilic partners, enabling nucleophilic attack by carbonyl compounds to form β-amino ketones.

The tetraethyl substitution enhances steric hindrance compared to tetramethyl analogs, which influences regioselectivity. For instance, in reactions involving unsymmetrical ketones, the bulkier ethyl groups direct aminomethylation toward less hindered positions, improving yields of desired isomers [5]. This steric modulation is particularly advantageous in synthesizing complex pharmaceuticals requiring precise stereochemical outcomes.

Accelerated Isocyanate-Alcohol Coupling Reactions

TEMED significantly accelerates reactions between isocyanates and alcohols, a process vital for polyurethane production. The compound acts as a Lewis base, coordinating to the isocyanate's electrophilic carbon and activating it for nucleophilic attack by the alcohol [3]. In the reaction of phenyl isocyanate with 1-butanol, TEMED increases the rate constant by up to 40% compared to uncatalyzed conditions [3].

Electrochemical studies reveal that TEMED’s tetraethyl structure optimizes electron donation to the isocyanate, reducing activation energy. This is evidenced by a 28 μmol h⁻¹ cm⁻² yield rate for N,N,N′,N′-tetraethylmethanediamine in electrocatalytic couplings, demonstrating its efficiency in scalable applications [3].

Enabling C–H Functionalization Through Formaldimine Release

A distinctive feature of TEMED is its ability to release formaldimine (*CH₂O) intermediates under electrochemical conditions. In situ attenuated total reflection infrared (ATR-IR) spectroscopy confirms that TEMED stabilizes *CH₂O during methanol oxidation, which subsequently participates in nucleophilic additions with amines [3].

This mechanism enables direct C–H functionalization of methane derivatives. For example, coupling *CH₂O with diethylamine produces N,N,N′,N′-tetraethylmethanediamine with 96% selectivity, bypassing traditional formaldehyde-based routes [3]. The process avoids hazardous formaldehyde handling, aligning with green chemistry principles.

Comparative Efficacy Against Alternative Amine Catalysts

TEMED’s performance surpasses structurally similar amines in multiple metrics:

| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| TEMED | Isocyanate-alcohol coupling | 77 | 96 |

| Tetramethylethylenediamine | Mannich reaction | 62 | 88 |

| Triethanolamine | Polyurethane synthesis | 45 | 75 |

The tetraethyl groups in TEMED provide superior solubility in nonpolar media and reduced hygroscopicity compared to tetramethyl analogs, enhancing catalyst recovery and reuse [3] [6]. In electrocatalytic N–C–N couplings, TEMED achieves a Faradaic efficiency of 31%, outperforming morpholine-based catalysts (12%) due to reduced steric hindrance [3].

Electron-donating ethyl groups also modulate the catalyst’s Lewis basicity. Density functional theory (DFT) calculations show a 0.3 eV lower energy barrier for *CH₂O formation on TEMED compared to Zn-N₄ sites, explaining its higher activity [3]. These properties make TEMED indispensable in reactions requiring precise control over reaction kinetics and product distribution.

Methanediamine, N,N,N',N'-tetraethyl- demonstrates significant antibacterial activity through multiple mechanistic pathways that target essential bacterial processes . Research indicates that tetraethylmethanediamine derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria, with particular efficacy observed in organophosphorus compound studies . The antibacterial mechanisms of these derivatives involve disruption of bacterial membrane integrity, interference with cellular metabolism, and inhibition of critical enzymatic processes [2].

The primary mechanism of action involves membrane disruption through electrostatic interactions between the positively charged amine groups and negatively charged bacterial membrane components [2]. This interaction leads to membrane depolarization and increased permeability, ultimately resulting in bacterial cell death [3]. Studies demonstrate that methanediamine derivatives can enhance membrane permeability by binding to lipoteichoic acids in Gram-positive bacteria, thereby compromising membrane stability [3].

Secondary mechanisms include interference with nucleic acid synthesis and enzyme inhibition [2]. The compound exhibits DNA-binding capabilities through minor groove interactions, similar to other antimicrobial agents with dual mechanisms of action [2]. Additionally, tetraethylmethanediamine derivatives can disrupt bacterial ATP synthesis by interfering with mitochondrial function, leading to energy depletion and subsequent bacterial death [2].

Table 1: Antibacterial Activity Profile of Methanediamine Derivatives

| Derivative Type | Gram-positive Activity | Gram-negative Activity | Primary Mechanism |

|---|---|---|---|

| N,N,N',N'-Tetramethylmethylenediamine | Moderate | Moderate | Membrane disruption |

| P-bis[(dimethylamino)phosphoryl] amino compound | High | Moderate | DNA binding |

| P-[(2-chloroquinolin-3-yl)(5-hydroxy-3-methyl...] | High | Low | Enzyme inhibition |

The structure-activity relationship analysis reveals that the presence of multiple amine groups enhances antibacterial potency by increasing the compound's ability to interact with bacterial membranes . The tetraethyl substituents provide optimal lipophilicity for membrane penetration while maintaining sufficient polarity for aqueous solubility [4].

Design Principles for Antimicrobial Agent Development

The development of effective antimicrobial agents based on methanediamine, N,N,N',N'-tetraethyl- follows systematic design principles rooted in Quality by Design approaches [5]. These principles emphasize understanding the relationship between molecular structure and biological activity to optimize therapeutic efficacy [6].

Critical design considerations include the establishment of structure-activity relationships that correlate specific molecular features with antimicrobial potency [4]. Research demonstrates that modifications to the amine substituents significantly impact biological activity, with tetraethyl groups providing optimal balance between lipophilicity and water solubility [7]. The molecular framework must maintain sufficient flexibility to interact with diverse bacterial targets while preserving structural integrity under physiological conditions [4].

The design process incorporates Quality by Design principles that define Critical Quality Attributes early in development [5]. These attributes include antimicrobial spectrum, potency, selectivity, and physicochemical properties that influence bioavailability [6]. Design of Experiments methodologies facilitate systematic exploration of structure-activity relationships, enabling identification of optimal molecular configurations [5].

Table 2: Design Principles for Methanediamine-Based Antimicrobials

| Design Parameter | Optimization Target | Impact on Activity |

|---|---|---|

| Amine Substitution | Tetraethyl configuration | Enhanced membrane penetration |

| Molecular Weight | 150-200 Da range | Optimal bioavailability |

| Lipophilicity | LogP 1-3 | Balanced solubility profile |

| Conformational Flexibility | Moderate rigidity | Target binding efficiency |

The development process emphasizes modular design approaches that allow systematic modification of functional groups to optimize antimicrobial properties [4]. This methodology enables fine-tuning of molecular characteristics to achieve desired pharmacological profiles while maintaining favorable physicochemical properties [8].

Risk assessment strategies identify potential failure modes early in development, including metabolic instability, off-target interactions, and resistance development [5]. These considerations guide design decisions to minimize risks while maximizing therapeutic potential [6].

Receptor Modulation Capabilities in Pharmaceutical Contexts

Methanediamine, N,N,N',N'-tetraethyl- exhibits significant receptor modulation capabilities that extend beyond antimicrobial activity into broader pharmaceutical applications [9] [10]. The compound demonstrates affinity for various receptor systems, particularly those involving ion channels and neurotransmitter receptors, due to its unique molecular structure and electronic properties [11].

The compound's receptor modulation mechanisms involve both direct binding interactions and allosteric modulation pathways [9]. Research indicates that tetraethylmethanediamine can modulate calcium-sensitive ion channels, particularly those in the transient receptor potential family [9] [10]. These interactions occur through binding to specific sites that influence channel gating and permeability characteristics [9].

Neurotransmitter receptor modulation represents another significant pharmaceutical application [11] [12]. Studies demonstrate that methanediamine derivatives can influence N-methyl-D-aspartate receptor function through both positive and negative modulatory mechanisms [11]. This dual modulation capability provides therapeutic flexibility for addressing diverse pathological conditions [12].

Table 3: Receptor Modulation Profile of Tetraethylmethanediamine

| Receptor System | Modulation Type | Therapeutic Potential |

|---|---|---|

| Calcium channels | Direct activation | Cardiovascular applications |

| NMDA receptors | Allosteric modulation | Neuroprotective effects |

| Ion channels | Permeability modification | Cellular signaling regulation |

| Neurotransmitter systems | Bidirectional modulation | Psychiatric disorders |

The molecular basis for receptor modulation involves the compound's ability to adopt multiple conformational states that complement different receptor binding sites [13]. The flexible ethyl substituents enable conformational adaptability while the central nitrogen atoms provide essential binding interactions [9].

Pharmaceutical development strategies leverage these receptor modulation capabilities to design targeted therapeutics with enhanced selectivity profiles [10]. The compound's ability to modulate multiple receptor systems simultaneously offers opportunities for developing drugs with improved efficacy and reduced side effect profiles [11].

Synergistic Effects in Combination Therapies

The synergistic effects of methanediamine, N,N,N',N'-tetraethyl- in combination therapies represent a crucial aspect of its pharmaceutical utility [14] [15] [16]. Research demonstrates that tetraethylmethanediamine derivatives exhibit enhanced therapeutic efficacy when combined with conventional antimicrobial agents, resulting in improved treatment outcomes through complementary mechanisms of action [17].

Combination therapy approaches with methanediamine derivatives show significant promise for overcoming antimicrobial resistance [17] [18]. Studies reveal that the compound can enhance the efficacy of established antibiotics by disrupting bacterial defense mechanisms and increasing membrane permeability [17]. This enhancement allows lower concentrations of conventional antibiotics to achieve therapeutic effects, potentially reducing resistance development [18].

The synergistic mechanisms involve multiple pathways including membrane sensitization, efflux pump inhibition, and biofilm disruption [17]. Methanediamine derivatives increase bacterial membrane permeability, facilitating enhanced uptake of co-administered antimicrobial agents [3]. Additionally, the compounds can interfere with bacterial resistance mechanisms, restoring sensitivity to previously ineffective antibiotics [17].

Table 4: Synergistic Combinations with Tetraethylmethanediamine

| Combination Partner | Synergy Type | Mechanism | Therapeutic Benefit |

|---|---|---|---|

| Beta-lactam antibiotics | Additive | Membrane permeabilization | Enhanced cell wall disruption |

| Aminoglycosides | Synergistic | Ribosome targeting | Improved protein synthesis inhibition |

| Fluoroquinolones | Potentiative | DNA gyrase inhibition | Accelerated bacterial death |

| Antifungal agents | Complementary | Multi-target approach | Broad-spectrum activity |

Clinical applications of combination therapies demonstrate improved treatment success rates compared to monotherapy approaches [14] [15]. Research indicates that methanediamine-based combinations can achieve therapeutic endpoints with reduced treatment duration and lower individual drug concentrations [16]. These advantages translate to improved patient outcomes and reduced development of resistance [18].

The development of optimal combination ratios requires systematic evaluation of drug interactions and pharmacokinetic compatibility [15]. Studies employing computational modeling and biosimulation approaches help identify patient populations most likely to benefit from specific combination therapies [15]. This personalized approach maximizes therapeutic efficacy while minimizing adverse effects [16].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive